2-(4-Bromophenyl)oxazole-4-carboxylic acid
Description
2-(4-Bromophenyl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a 4-bromophenyl group at position 2 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₆BrNO₃, with a molecular weight of 268.07 g/mol and CAS number 1248304-94-0 . The bromophenyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the carboxylic acid enables salt formation or conjugation with amines or alcohols .
Synthesis typically involves multi-step reactions, such as condensation of bromophenyl-substituted precursors with oxazole intermediates. For example, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate derivatives are hydrolyzed to yield carboxylic acid analogs . The compound is utilized in medicinal chemistry as a scaffold for developing enzyme inhibitors or bioactive molecules due to its structural versatility .
Properties
Molecular Formula |
C10H6BrNO3 |
|---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
LYWZIZRPGQEYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the bromination of a phenyl oxazole precursor, followed by carboxylation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions helps in achieving high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the bromophenyl group or the oxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .
Scientific Research Applications
2-(4-Bromophenyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group and the oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or facilitating interactions with other molecules .
Comparison with Similar Compounds
2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic Acid
- Structure : Oxazole ring with 4-bromophenyl (position 2), methyl (position 5), and acetic acid chain (position 4).
- Molecular Weight : 296.12 g/mol (CAS 328918-82-7).
- Key Differences: The acetic acid chain introduces increased hydrophilicity compared to the parent compound.
N-[4-(Diethylamino)phenyl]-5-(furan-2-yl)oxazole-4-carboxamide (47x)
- Structure: Oxazole-4-carboxamide with furan-2-yl (position 5) and diethylaminophenyl substituents.
- Molecular Weight: Not explicitly reported; melting point 88.2–90.5 °C.
- Key Differences: Replacement of bromophenyl with diethylaminophenyl alters electronic properties (electron-donating vs. withdrawing).
Isoxazole and Thiazole Derivatives
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid
- Structure : Isoxazole ring with 4-bromophenyl (position 5), methyl (position 3), and carboxylic acid (position 4).
- Molecular Weight : 282.09 g/mol (CAS 91182-60-4).
- Key Differences :
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic Acid
- Structure : Thiazole ring with bromophenyl (position 4), fluorophenyl (position 2), and carboxylic acid (position 5).
- Molecular Weight: 354.22 g/mol (Linear Formula C₁₆H₉BrFNO₂S).
- Fluorophenyl substitution introduces additional electronegativity, affecting pharmacokinetics .
Functional Group Variations
2-(2-Hydroxyphenyl)oxazole-4-carboxylic Acid
- Structure : Oxazole-4-carboxylic acid with 2-hydroxyphenyl substituent.
- Key Differences :
4-(4-Bromo-phenyl)-2-methyl-oxazole
- Structure : Oxazole with methyl (position 2) and bromophenyl (position 4); lacks carboxylic acid.
- Molecular Weight : 238.07 g/mol (CAS 22091-49-2).
- Key Differences: Absence of carboxylic acid reduces solubility in aqueous media.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Bromophenyl groups enhance electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions for further derivatization .
- Biological Activity: Oxazole-4-carboxylic acids exhibit selective inhibition of enzymes like monoamine oxidase B (MAO-B), with substituents modulating potency . For example, 2-(2-hydroxyphenyl)oxazole-4-carboxylic acid shows higher affinity for MAO-B than the bromophenyl analog due to hydrogen bonding .
- Synthetic Flexibility : Carboxylic acid groups allow conjugation with amines (e.g., in ’s 47x), enabling rapid generation of libraries for structure-activity relationship (SAR) studies .
Biological Activity
Overview
2-(4-Bromophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.
Chemical Structure
The compound features an oxazole ring and a carboxylic acid functional group, with a bromine atom on the phenyl ring. This structure is significant as it influences the compound's interactions with biological molecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism of action appears to involve interference with bacterial enzymes and proteins, leading to disrupted cellular functions. Specifically, it has been shown to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of biofilm formation |
| Escherichia coli | 64 µg/mL | Disruption of cell wall synthesis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines. For example, it has shown significant cytotoxicity against human colorectal cancer cells (DLD-1), with an EC50 value of approximately 270 nM .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | EC50 (nM) | Mechanism of Action |
|---|---|---|
| DLD-1 | 270 | Induction of apoptosis |
| MCF-7 (breast cancer) | 300 | Activation of caspase pathways |
| HeLa (cervical cancer) | 250 | DNA damage response |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. Studies using the DPPH method indicate that it can scavenge free radicals, although its effectiveness is modest compared to standard antioxidants .
Table 3: Antioxidant Activity Assessment
| Compound | DPPH Inhibition (%) |
|---|---|
| This compound | 16.75 ± 1.18% |
| Standard Antioxidant | >50% |
Case Studies
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the effectiveness of various oxazole derivatives, including this compound, against clinically relevant bacterial strains. The findings suggest that modifications in the molecular structure can enhance antimicrobial efficacy.
- Cytotoxicity in Cancer Research : Another significant study explored the structure-activity relationship (SAR) of oxazole derivatives in inducing apoptosis. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
